1,4-Dihydroxynaphthalene
Overview
Description
1,4-Dihydroxynaphthalene, also known as 1,4-Naphthalenediol or p-Naphthohydroquinone, is frequently used in organic synthesis as a reagent . It is particularly used in the synthesis of a pH-independent and cell-permeant fluorescent dye, a hydroxyl regioisomeric 3’‘,4’'-benzorhodol, which can be used as a fluorescent chemosensor and biomarker for biological applications .
Synthesis Analysis
1,4-Dihydroxynaphthalene can be synthesized by the reduction of 1,4-naphthoquinone with sodium dithionite, or by the hydrolysis of 4-amino-1-naphthol with 20% sulfuric acid .
Molecular Structure Analysis
The molecular formula of 1,4-Dihydroxynaphthalene is C10H8O2, and it has a molecular weight of 160.17 . The SMILES string representation is Oc1ccc(O)c2ccccc12 .
Chemical Reactions Analysis
1,4-Dihydroxynaphthalene undergoes oxidation to give 1,4-naphthoquinone; amination to give 4-amino-1-naphthol; and methylation (MeOH – HCl) to give 4-methoxy-1-naphthol .
Physical And Chemical Properties Analysis
1,4-Dihydroxynaphthalene appears as a brown to greyish powder . It has a melting point of 191-192 °C (dec.) .
Scientific Research Applications
Green Photochemistry :
- 1,4-Dihydroxynaphthalene is used in dye-sensitized photooxygenations. It's transformed into Juglone with moderate to good yields using sunlight, making it a sustainable option in 'green photochemistry' (Oelgemöller et al., 2006).
Asymmetric Reduction :
- It serves as a starting material for synthesis. Efficient isolation of its tautomers, tetrahydronaphthalene-1,4-dione, has been reported, leading to desymmetrization using chiral diamine acyl-transfer catalysts (Kündig et al., 2005).
Oxidation Studies :
- 1,4-Dihydroxynaphthalene can be quantitatively oxidized to 1,4-naphthoquinone with Co(III) acetate. This process has analytical applications, such as potentiometric measurements (Sheikh et al., 1971).
Photooxygenation for Naphthoquinones :
- Its photooxygenation in an environmentally friendly manner to obtain 1,4-naphthoquinones is significant for green chemistry (Suchard et al., 2006).
Supercapacitor Applications :
- Derivatives of 1,4-dihydroxynaphthalene, when combined with activated carbon, show promising supercapacitive properties, indicating potential use in energy storage devices (Lee et al., 2016).
Identification of Isomers :
- A novel method using a Briggs-Rauscher oscillating system was reported for identifying isomers of dihydroxynaphthalene, including 1,4-Dihydroxynaphthalene (Wangning et al., 2018).
Safety And Hazards
1,4-Dihydroxynaphthalene is considered hazardous. It is harmful if swallowed, causes skin irritation, and serious eye damage . It is also harmful to aquatic life with long-lasting effects . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Future Directions
properties
IUPAC Name |
naphthalene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCILLCXFKWDRMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060350 | |
Record name | 1,4-Naphthalenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydroxynaphthalene | |
CAS RN |
571-60-8 | |
Record name | 1,4-Naphthalenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=571-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Naphthohydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Naphthalenediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Naphthalenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-1,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.489 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-NAPHTHALENEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AML1P6T42C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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